molecular formula C16H23BrO6 B1270762 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine CAS No. 75460-28-5

18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine

Cat. No. B1270762
CAS RN: 75460-28-5
M. Wt: 391.25 g/mol
InChI Key: XHHZIFBFFGIFNI-UHFFFAOYSA-N
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Description

“18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine” is a chemical compound with the CAS Number: 75460-28-5 . It has a molecular weight of 391.26 and its IUPAC name is the same as the given name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23BrO6/c17-14-1-2-15-16(13-14)23-12-10-21-8-6-19-4-3-18-5-7-20-9-11-22-15/h1-2,13H,3-12H2 . This code provides a specific description of the molecule’s structure, including the positions of the bromine atom and the oxygen atoms in the cyclic structure.


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Structural and Coordination Analysis

The compound has been analyzed for its structural properties, particularly in its coordination with potassium in certain chemical compounds. For instance, in one study, the potassium atom is coordinated equatorially by six macrocycle oxygen atoms and axially by two oxygen atoms of two anions, forming polymeric chains in the crystal structure (Kotlyar et al., 2006).

Synthesis and Biological Activity

The compound is also involved in the synthesis of biologically active compounds. For example, aminocyclitols, derived from cyclitols, are synthesized using this compound. These constitute an important class of biologically active compounds (Kurbanoğlu, 2016). Additionally, new nucleoside analogues based on a methylenecyclopropane structure were synthesized and evaluated for antiviral activity, highlighting the compound's role in the creation of potential antiviral agents (Qiu et al., 1998).

Cytotoxic Activity

Research on the compound's derivatives has explored its potential in developing cytotoxic agents. For instance, benzophenanthrolinone analogues of acronycine, a cytotoxic agent, have been synthesized using derivatives of this compound (Bongui et al., 2001).

Chemical Synthesis and Pharmacology

In pharmacological research, the compound has been used in the synthesis of other pharmacologically relevant compounds. For example, 2,9beta-dimethyl-2'-hydroxy-6,7-benzomorphan, a potent analgesic, was synthesized from this compound, demonstrating its utility in creating therapeutic agents (Inoue et al., 1975).

Synthesis of Phosphonic Acid Analogue

The compound has been utilized in the synthesis of phosphonic acid analogues, which are significant in biochemical research and potential therapeutic applications (Vasella & Wyler, 1991).

Preparation of Acyclic Nucleoside Phosphonates

It also plays a role in the preparation of acyclic nucleoside phosphonates, compounds with potential applications in antiviral therapies (Mullah & Bentrude, 1994).

Antimicrobial and Antifungal Activity

Derivatives of the compound have been synthesized and shown significant antimicrobial and antifungal activities, indicating its potential in developing new antimicrobial agents (Omolo et al., 2011).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or fumes and washing thoroughly after handling .

properties

IUPAC Name

20-bromo-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrO6/c17-14-1-2-15-16(13-14)23-12-10-21-8-6-19-4-3-18-5-7-20-9-11-22-15/h1-2,13H,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHZIFBFFGIFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOC2=C(C=CC(=C2)Br)OCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370186
Record name 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine

CAS RN

75460-28-5
Record name 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Bromobenzo-18-crown 6-Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine
Reactant of Route 2
18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine
Reactant of Route 3
Reactant of Route 3
18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine
Reactant of Route 4
Reactant of Route 4
18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine
Reactant of Route 5
Reactant of Route 5
18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine
Reactant of Route 6
18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine

Citations

For This Compound
1
Citations
SA Kotlyar, SV Shishkina, OV Shishkin… - … Section E: Structure …, 2006 - scripts.iucr.org
In the structure of the title compound, (18-bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine)potassium chlorotrioxochromate, [K(C16H23BrO6)][…
Number of citations: 11 scripts.iucr.org

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